
(+)-MDL 105725
Overview
Description
(+)-MDL 105725 is a chemical compound known for its interaction with the 5-HT2A receptor, a subtype of serotonin receptor. This compound is an active metabolite of MDL 100907, which is a selective antagonist of the 5-HT2A receptor. The 5-HT2A receptor is involved in various physiological processes and is a target for research in neuropharmacology and psychiatry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (+)-MDL 105725 involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the core structure: This involves the construction of the aromatic ring system through a series of condensation and cyclization reactions.
Introduction of functional groups: Functional groups such as fluorine and methoxy groups are introduced through halogenation and methylation reactions.
Resolution of enantiomers: The final step involves the resolution of the racemic mixture to obtain the (+)-enantiomer of MDL 105725.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: (+)-MDL 105725 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups to their reduced forms.
Substitution: Halogenation and methylation are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation is typically carried out using halogenating agents like bromine or chlorine, while methylation can be achieved using methyl iodide.
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(+)-MDL 105725 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving 5-HT2A receptor antagonists.
Biology: The compound is utilized in research on serotonin receptors and their role in various biological processes.
Medicine: this compound is investigated for its potential therapeutic effects in psychiatric disorders such as schizophrenia and depression.
Industry: The compound is used in the development of new pharmaceuticals targeting the serotonergic system.
Mechanism of Action
The mechanism of action of (+)-MDL 105725 involves its binding to the 5-HT2A receptor, where it acts as an antagonist. By blocking the receptor, the compound inhibits the action of serotonin, a neurotransmitter involved in mood regulation, cognition, and perception. This antagonistic effect on the 5-HT2A receptor is believed to contribute to its potential therapeutic effects in psychiatric disorders .
Comparison with Similar Compounds
MDL 100907: The parent compound of (+)-MDL 105725, also a 5-HT2A receptor antagonist.
Ketanserin: Another 5-HT2A receptor antagonist used in research and clinical settings.
Ritanserin: A compound with similar receptor binding properties.
Uniqueness: this compound is unique due to its specific enantiomeric form, which may exhibit different pharmacological properties compared to its racemic mixture or other enantiomers. This specificity can lead to more targeted effects and potentially fewer side effects .
Properties
IUPAC Name |
3-[(R)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]-hydroxymethyl]-2-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FNO3/c1-26-21-18(3-2-4-19(21)24)20(25)16-10-13-23(14-11-16)12-9-15-5-7-17(22)8-6-15/h2-8,16,20,24-25H,9-14H2,1H3/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDGOKMQDYFKFY-HXUWFJFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1O)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC=C1O)[C@@H](C2CCN(CC2)CCC3=CC=C(C=C3)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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